molecular formula C10H13NO3 B15170687 Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate CAS No. 647836-48-4

Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B15170687
CAS No.: 647836-48-4
M. Wt: 195.21 g/mol
InChI Key: OIIDXIZWCNKORP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative offered for research and development purposes. Pyrrole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their structural versatility and broad-spectrum bioactivities . Compounds based on the pyrrole ring are frequently investigated in pharmaceutical chemistry for their antimicrobial potential, including antibacterial and antifungal activities . Furthermore, pyrrole-2-carboxaldehyde derivatives, which share a similar structural motif, are found in various natural sources such as fungi and plants, and they demonstrate a range of physiological activities . Researchers may utilize this chemical as a key synthetic intermediate or building block for constructing more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are of high interest in antimicrobial and antitumor agent development . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

647836-48-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-4-6-11-9(8)5-7-13-2/h4-7,11H,3H2,1-2H3

InChI Key

OIIDXIZWCNKORP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C=COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Methoxyethenyl Group: The methoxyethenyl group can be introduced via a Heck reaction, where a vinyl ether is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst.

    Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol and a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Pyrrole Ring

The electron-rich pyrrole nucleus facilitates electrophilic attacks, particularly at the α-positions. Key reactions include:

Reaction Type Conditions Outcome Source
HalogenationN-Chlorosuccinimide (NCS) in DCM, 0–25°CSelective chlorination at the 4-position (relative to ester group)
Friedel-Crafts AcylationAlCl₃ catalysis, acyl chloride reagentsIntroduction of acetyl/benzoyl groups at the 5-position

For example, halogenation with NCS produces derivatives like ethyl 4-chloro-2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate in 61% yield under optimized conditions .

Ester Hydrolysis and Amidation

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Reagent Conditions Product Yield
NaOH (aq)/EtOHReflux, 4–6 h2-(2-Methoxyethenyl)-1H-pyrrole-3-carboxylic acid85–92%
CDI, then aminesDMF, 60°C, 12 hCorresponding pyrrole-3-carboxamides70–88%

Amidation reactions yield bioactive analogs, as demonstrated in antiviral studies .

Methoxyethenyl Group Reactivity

The conjugated ethenyl moiety participates in cycloadditions and cross-couplings:

Heck Coupling

Catalyst Base Substrate Product Efficiency
Pd(OAc)₂/XPhosK₂CO₃Aryl halidesArylated pyrroles at the ethenyl terminus65–78%

This method enables the synthesis of π-extended derivatives for material science applications .

Diels-Alder Reactions

Reaction with electron-deficient dienophiles (e.g., maleic anhydride) yields bicyclic adducts:

text
Ethyl 2-(2-methoxyethenyl)-pyrrole + Maleic anhydride → Fused 6,5-bicyclic system (endo selectivity)

Reaction proceeds at 80°C in toluene with 73% yield .

Catalytic Hydrogenation

Selective reduction of the ethenyl group:

Catalyst Pressure Solvent Product Selectivity
Pd/C (10%)1 atm H₂EtOAcEthyl 2-(2-methoxyethyl)-1H-pyrrole-3-carboxylate>95%

Full hydrogenation of the pyrrole ring requires harsher conditions (PtO₂, 50 atm H₂) .

Photochemical and Thermal Rearrangements

  • Electrocyclization : Heating to 150°C induces a 6π-electron rearrangement, forming a fused indolizine scaffold .

  • Singlet oxygen addition : Photosensitized oxygenation generates endoperoxides, which decompose to diketones under acidic conditions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Modification Site Biological Activity IC₅₀ (μM) Source
Ester → Amide (aryl)Antifungal (Candida albicans)0.6–6.5
4-Chloro substitutionAntiviral (alphavirus replicon)2.4

For instance, the (R)-4-pyridylmethyl amide analog shows 40-fold improved metabolic stability in liver microsomes compared to parent esters .

Key Challenges and Optimization Strategies

  • Regioselectivity control : Steric and electronic factors dictate EAS outcomes. Computational modeling (DFT) aids in predicting substitution patterns .

  • Catalyst compatibility : Pd-based systems require ligand optimization to prevent pyrrole ring decomposition during cross-couplings .

This compound’s multifunctional architecture positions it as a critical intermediate in medicinal chemistry and materials research, with ongoing studies focusing on enantioselective transformations .

Scientific Research Applications

Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxyethenyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and receptors. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Effects and Electronic Properties

Key Compounds:
Compound Name Substituents Position Electronic Effects Evidence ID
Target Compound 2-(2-Methoxyethenyl) 2 Electron-donating (conjugative +O–CH3) -
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo-pyridine fused ring 5 (pyridine) Electron-withdrawing (pyridine N)
Ethyl 4-(2-nitrophenylsulfonyl)-1H-pyrrole-3-carboxylate 4-(2-Nitrophenylsulfonyl) 4 Strong electron-withdrawing (sulfonyl, nitro)
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-Methyl 2 Weak electron-donating (methyl)
Ethyl 2-((ethoxycarbonyl)methyl)-1H-pyrrole-3-carboxylate 2-(Ethoxycarbonylmethyl) 2 Polar, electron-withdrawing (ester)

Analysis :

  • The methoxyethenyl group in the target compound enhances electron density at the pyrrole ring, promoting electrophilic substitution at positions 4 and 3. In contrast, sulfonyl or nitro groups (e.g., ) deactivate the ring, directing reactions to less electron-rich regions.
  • Methyl substituents () provide steric bulk but weaker electronic effects compared to methoxyethenyl, reducing conjugation and resonance stabilization.

Physicochemical Properties

Property Target Compound Ethyl 4-(2-nitrophenylsulfonyl)-1H-pyrrole-3-carboxylate Ethyl 2-methyl-1H-pyrrole-3-carboxylate
LogP ~1.3 (estimated) Higher (due to sulfonyl/nitro groups) ~1.2 (similar to target)
Solubility Moderate (polar ethenyl group) Low (hydrophobic sulfonyl) Moderate (methyl non-polar)
Melting Point Likely <100°C 56–58°C (crystalline sulfonyl) Not reported

Notes:

  • The methoxyethenyl group increases polarity compared to methyl but less than sulfonyl/nitro substituents.
  • Crystalline derivatives with bulky groups (e.g., ) exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring with nitrogen. The presence of the ethoxy and methoxy groups contributes to its reactivity and biological potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds similar to this compound exhibit potent effects against bacteria and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research has demonstrated that pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions like arthritis and other inflammatory diseases .

The precise mechanism of action for this compound remains under investigation, but several pathways have been proposed:

  • Receptor Binding : Similar pyrrole derivatives have been shown to bind with high affinity to various receptors, influencing cellular signaling pathways . This binding may lead to downstream effects such as altered gene expression and enzyme activity.
  • Inhibition of Enzymatic Activity : Some studies suggest that pyrrole compounds can inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation or topoisomerases in cancer .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Identified potent anti-tuberculosis activity with low cytotoxicity in similar pyrrole derivatives.
Demonstrated anticancer effects through apoptosis induction in various cancer cell lines.
Reported anti-inflammatory effects via inhibition of cytokine release in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of β-ketoesters or hydrazone intermediates. For example:

  • Cyclization of ethyl acetoacetate derivatives with hydrazine hydrate to form pyrrole intermediates, followed by functionalization (e.g., methoxyethenyl introduction via Wittig or Heck reactions) .
  • Use of Zn(ClO4)₂ as a catalyst in alcohol solvents (e.g., ethanol or isopropanol) under reflux to promote cyclization and improve regioselectivity .
    • Optimization : Yield depends on solvent polarity, catalyst loading (5 mol% Zn(ClO4)₂ in ), and reaction time (5–6 hours for cyclization). Purification via column chromatography (hexane/ethyl acetate) is standard .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?

  • NMR :

  • ¹H NMR: The methoxyethenyl group shows deshielded vinyl protons (δ 6.4–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). Pyrrole NH appears as a broad peak (δ 8–10 ppm) .
  • ¹³C NMR: Ester carbonyl (δ ~161 ppm), methoxy carbon (δ ~55 ppm), and vinyl carbons (δ ~110–130 ppm) .
    • IR : Ester C=O stretch (~1720 cm⁻¹), NH stretch (~3400 cm⁻¹), and C-O-C (methoxy, ~1250 cm⁻¹) .
    • HRMS : Confirm molecular formula (e.g., C₁₁H₁₃NO₃ requires [M+H]⁺ = 208.0974) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrole derivatives with varying substituents?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies to isolate the effects of the methoxyethenyl group vs. other substituents (e.g., phenyl, halogen) .
  • Validate bioassays using standardized protocols (e.g., enzyme inhibition assays with positive controls) and compare IC₅₀ values across studies .
  • Use computational modeling (e.g., molecular docking) to predict binding affinities and reconcile discrepancies between in vitro and in silico results .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

  • Challenges :

  • Disorder in the methoxyethenyl group due to rotational flexibility.
  • Twinning in crystals, especially with bulky substituents .
    • Solutions :
  • Use SHELXL for refinement, applying restraints for bond lengths/angles and partitioning disordered atoms .
  • High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELX to model twinning .

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Strategies :

  • Screen solvents (e.g., DMF for polar intermediates vs. toluene for non-polar steps) to stabilize transition states .
  • Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization and reduce decomposition .
  • Monitor by TLC/HPLC to identify side products (e.g., hydrolyzed esters or oxidized pyrroles) and adjust stoichiometry .

Q. What analytical methods are suitable for tracking metabolic degradation of this compound in hepatocyte studies?

  • Methodology :

  • Develop a validated RP-HPLC method with a C18 column, gradient elution (acetonitrile/water + 0.1% TFA), and UV detection (λ = 254 nm). Calibrate with synthetic standards .
  • Use HRMS to identify metabolites (e.g., hydrolyzed hydrazone groups or hydroxylated products) .
  • Apply in silico tools (e.g., SMARTCyp) to predict metabolic hotspots and cross-validate with experimental data .

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